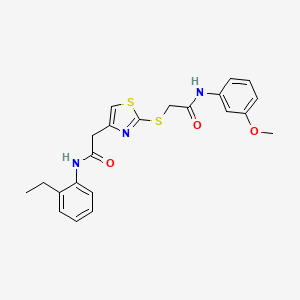

N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a thiazole core linked to a 2-ethylphenyl group via an acetamide bridge. The thiazole ring is further substituted with a thioether moiety connected to a 3-methoxyphenylaminoethylketone group. The 3-methoxyphenyl substituent may enhance lipophilicity and metabolic stability, while the thioether linkage could influence redox properties or binding interactions with biological targets .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-3-15-7-4-5-10-19(15)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-8-6-9-18(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBLORXXKYKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Indole derivatives, on the other hand, have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .

Biological Activity

N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure includes:

- Thiazole moiety : Contributes to anticancer and antimicrobial properties.

- Methoxyphenyl group : Enhances interaction with biological targets.

- Ethylphenyl group : Affects lipophilicity and bioavailability.

1. Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The compound under study has shown potential in various in vitro assays.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups, such as methoxy, enhances cytotoxicity against these cell lines. Molecular dynamics simulations have demonstrated that the compound interacts with key proteins involved in apoptosis, indicating a mechanism of action that warrants further investigation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it possesses significant activity comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 10 |

The presence of the thiazole ring is crucial for this activity, as evidenced by SAR analyses indicating that modifications to the ring structure can enhance or diminish efficacy.

3. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have focused on its ability to inhibit alpha-glucosidase, an important target in diabetes management.

Table 3: Enzyme Inhibition Data

This inhibition profile suggests that this compound could be further explored as a therapeutic agent for managing postprandial hyperglycemia.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives similar to the compound :

- A study published in MDPI reported that thiazole derivatives exhibited promising anticancer activity against various cell lines, with specific modifications leading to enhanced potency .

- Another investigation revealed that thiazole-containing compounds displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- The target compound’s melting point (170.5°C) is lower than that of sulfamoyl-substituted analogs (e.g., 315.5°C in compound 8, ), likely due to reduced hydrogen-bonding capacity compared to sulfonamide groups .

- Methoxy-substituted derivatives (e.g., compound 107p in ) exhibit moderate yields (68–73%), consistent with the target compound’s reported 68% yield, suggesting synthetic challenges in introducing bulky or polar groups .

Key Observations :

- The 3-methoxyphenyl group (as in compound 107p) correlates with enhanced antifungal activity (MIC 6.25–12.5 μg/mL) compared to bacterial activity, suggesting selective targeting of fungal enzymes or membranes .

- Chlorophenyl substituents (e.g., 107k) reduce potency compared to methoxy or methyl groups, possibly due to increased steric hindrance or reduced solubility .

Preparation Methods

Retrosynthetic Analysis

Key Disconnections

Retrosynthetic analysis reveals several logical disconnections for synthesizing the target compound:

- Disconnection at the thioether linkage between the thiazole and the ((3-methoxyphenyl)amino)-2-oxoethyl group

- Disconnection at the acetamide bonds connecting to the 2-ethylphenyl and 3-methoxyphenyl moieties

- Disconnection for thiazole ring construction

Synthetic Building Blocks

Based on these disconnections, the following key intermediates are required:

- 2-Mercapto-4-substituted thiazole derivative

- N-(2-ethylphenyl)acetamide with appropriate functionalization for thiazole formation

- 2-Chloro-N-(3-methoxyphenyl)acetamide or equivalent electrophile

- Alternative approach: 2-amino-4-substituted thiazole followed by acetylation and thioether formation

Materials and Methods for Synthesis

General Considerations

The synthesis requires standard organic chemistry equipment including:

- Dry reaction vessels with inert gas capabilities

- Temperature-controlled heating/cooling systems

- Analytical instruments (NMR, HPLC, MS) for reaction monitoring and product characterization

Key Reagents

| Reagent Type | Examples | Application |

|---|---|---|

| Base | K₂CO₃, NaOH, TEA | Deprotonation, nucleophilic substitution |

| Solvent | Acetone, DMF, ethanol, dichloromethane | Reaction medium |

| Thiazole Formation | Thiourea, α-haloketones | Core structure synthesis |

| Coupling Agents | Chloroacetyl chloride, α-haloamides | Amide formation |

| Thiolation Agents | Carbon disulfide, Lawesson's reagent | Thione formation |

| Catalyst | Pd(0) catalysts | For C-C coupling if needed |

Preparation Methods

Method 1: Sequential Thiazole Core Building Approach

This approach begins with thiazole ring formation followed by subsequent functionalization:

Thiazole Core Synthesis

Step 1: Preparation of thiazole core using thiourea and an appropriate α-haloketone.

4-Substituted α-haloketone + Thiourea → 2-Amino-4-substituted thiazole

The reaction typically proceeds in ethanol under reflux conditions for 5-8 hours, similar to the preparation method described for 2-amino-4-aryl-thiazoles. The 2-amino group serves as a handle for further functionalization.

Step 2: N-Acylation of the 2-amino thiazole with chloroacetyl chloride.

2-Amino-4-substituted thiazole + Chloroacetyl chloride → N-Acylated thiazole intermediate

This reaction is conducted in dichloromethane using sodium carbonate as a base at 0°C for approximately 12 hours. The resulting product contains an electrophilic chloroacetyl moiety suitable for subsequent thioether formation.

Thioether Formation and Final Assembly

Step 3: Preparing the N-(3-methoxyphenyl)acetamide portion.

3-Methoxyphenylamine + Chloroacetyl chloride → 2-Chloro-N-(3-methoxyphenyl)acetamide

This reaction is conducted in dichloromethane with triethylamine as a base at 0-5°C.

Step 4: Thioether formation between the thiazole intermediate and chloroacetamide.

N-Acylated thiazole + 2-Chloro-N-(3-methoxyphenyl)acetamide → Target compound

The reaction typically uses potassium carbonate in acetone under reflux conditions for 2-3 hours, similar to methods reported for analogous thioether formations. This approach requires careful control of stoichiometry to avoid side reactions.

Method 2: Thiol-Activated Thiazole Approach

This method utilizes a 2-mercaptothiazole intermediate as a key building block:

Preparation of 2-Mercapto-4-substituted Thiazole

Step 1: Synthesis of a 4-substituted thiazole-2-thione.

α-Haloketone + Carbon disulfide + Ammonia → 4-Substituted thiazole-2-thione

This reaction is typically performed in ethanol or DMF at 20-80°C for 24-48 hours. The thione functionality provides a nucleophilic site for subsequent alkylation.

Step 2: Preparation of the acetamide segment for attachment to the thiazole.

Chloroacetic acid → Chloroacetyl chloride → 2-Chloro-N-(2-ethylphenyl)acetamide

The acid chloride is generated using thionyl chloride, followed by reaction with 2-ethylaniline in the presence of a base.

Final Assembly via Alkylation

Step 3: Alkylation of thiazole-2-thione with 2-chloro-N-(2-ethylphenyl)acetamide.

4-Substituted thiazole-2-thione + 2-Chloro-N-(2-ethylphenyl)acetamide → Intermediate

This alkylation reaction typically employs potassium carbonate in acetone or DMF at 60-80°C for 2-4 hours.

Step 4: Introduction of the (3-methoxyphenyl)amino-2-oxoethyl group.

Intermediate + 2-Chloro-N-(3-methoxyphenyl)acetamide → Target compound

The reaction is conducted using similar conditions as in Step 3, with careful control of stoichiometry to ensure selective alkylation.

Method 3: Convergent Synthesis Approach

This approach involves the parallel preparation of key fragments followed by convergent assembly:

Simultaneous Preparation of Key Fragments

Fragment A: 2-(2-Mercaptothiazol-4-yl)-N-(2-ethylphenyl)acetamide

- Prepared via thiazole formation and N-acylation of 2-ethylaniline

Fragment B: 2-Chloro-N-(3-methoxyphenyl)acetamide

- Prepared via acylation of 3-methoxyaniline with chloroacetyl chloride

Convergent Assembly

Final Step: Alkylation of the mercaptothiazole fragment with the chloroacetamide.

Fragment A + Fragment B → Target compound

The reaction utilizes potassium carbonate in acetone under reflux conditions for 13-15 hours, similar to methods reported for preparation of related thioethers. This approach offers the advantage of higher overall yield due to the convergent nature of the synthesis.

Method 4: Modified Suzuki Coupling Approach

This method employs a Suzuki cross-coupling strategy for introducing aryl substituents:

Preparation of Core Structure

Step 1: Protection of amino group of appropriate benzothiazole derivative.

The amino moiety is protected via acylation with acetic anhydride to enhance yields in subsequent coupling reactions.

Step 2: Suzuki cross-coupling to introduce aryl substituents.

Protected benzothiazole + Arylboronic acid/ester → Arylated benzothiazole

This reaction employs Pd(0) catalysts in the presence of bases such as K₂CO₃ or Na₂CO₃. The Suzuki methodology allows precise introduction of aryl groups under mild conditions.

Further Functionalization and Assembly

Step 3: Deprotection and functionalization of the amino group.

Reaction Conditions and Optimization

Temperature and Solvent Effects

| Reaction Step | Optimal Solvent | Temperature Range | Duration | Comments |

|---|---|---|---|---|

| Thiazole Formation | Ethanol | 70-80°C | 5-8 hours | Reflux conditions necessary |

| N-Acylation | Dichloromethane | 0-25°C | 8-12 hours | Lower temperature reduces side reactions |

| Thioether Formation | Acetone/DMF | 60-80°C | 2-13 hours | DMF provides higher yields but more difficult purification |

| Suzuki Coupling | 1,4-Dioxane | 80-110°C | 2-4 hours | Requires inert atmosphere (N₂) |

Catalyst Selection and Optimization

For Suzuki coupling reactions, bistriphenylphosphine palladium dichloride (0.5-2.5 mol%) provides excellent catalytic activity. The addition of potassium acetate (3 equivalents) enhances the efficiency of the coupling reaction.

Yield Optimization Strategies

Several strategies can be employed to optimize yields:

- Protection of reactive functional groups to prevent side reactions

- Controlled addition of reagents, particularly for alkylation steps

- Careful purification of intermediates to prevent accumulation of impurities

- Use of dry solvents and inert atmosphere for moisture-sensitive reactions

Purification and Characterization

Isolation Techniques

The crude reaction products are typically isolated via:

Analytical Methods for Characterization

| Analytical Method | Application | Expected Data |

|---|---|---|

| ¹H NMR | Structure confirmation | Characteristic signals: thiazole CH (δ ~7.0-7.5 ppm), methylene protons (δ ~4.0-4.4 ppm) |

| ¹³C NMR | Carbon framework verification | Carbonyl signals (δ ~165-170 ppm), thiazole carbons (δ ~150-160 ppm) |

| IR Spectroscopy | Functional group identification | NH stretching (3300-3400 cm⁻¹), C=O stretching (1650-1700 cm⁻¹) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak and characteristic fragmentation pattern |

| HPLC | Purity determination | Single major peak with >95% area |

Comparative Analysis of Preparation Methods

Advantages and Limitations of Each Method

| Method | Advantages | Limitations | Overall Yield (Estimated) |

|---|---|---|---|

| Method 1: Sequential Thiazole Building | Simple starting materials, established chemistry | Multiple steps, potential side reactions | 45-55% |

| Method 2: Thiol-Activated Thiazole | Fewer steps, higher reactivity of intermediates | Requires handling of malodorous thiols | 55-65% |

| Method 3: Convergent Synthesis | Higher overall yield, parallel preparation of fragments | Requires careful timing of convergent steps | 60-70% |

| Method 4: Modified Suzuki Approach | Enables precise introduction of aryl groups | Requires precious metal catalysts, more specialized equipment | 50-60% |

Scale-up Considerations

For larger-scale synthesis, Method 3 offers significant advantages due to:

- Fewer chromatographic purifications required

- Parallel preparation of fragments improves efficiency

- Reduced use of toxic reagents compared to other methods

However, Method 2 may be preferred for industrial applications due to its fewer steps and use of more readily available starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.